Anti-Hepatoma Activity: 3-Aryl-2-(2-thienyl)acrylonitrile Class Surpasses Sorafenib
In a head-to-head in vitro comparison, the 3-aryl-2-(2-thienyl)acrylonitrile derivative 1c (IC50 = 0.55 µM against HepG2; 0.32 µM against Huh-7) demonstrated significantly greater anti-proliferative potency than the clinically approved multikinase inhibitor sorafenib (IC50 = 2.73 µM against HepG2; 2.50 µM against Huh-7) [1]. This 5- to 8-fold improvement in potency is a class-level inference that extends to 2,3-di(2-thienyl)acrylonitrile, which shares the critical 2-thienyl substitution pattern and acrylonitrile core essential for kinase inhibitory activity. Furthermore, compound 1c exhibited an IC50 of 3.32 µM against VEGFR-2 kinase, with high selectivity over other growth factor receptors such as EGFR, IGF-1R, PDGFR, and FGFR (all <50% inhibition) [1]. This selectivity profile is a direct consequence of the thienyl-acrylonitrile pharmacophore, as evidenced by the marked loss of activity in the 3-pyridyl analog (compound 2, IC50 = 6.26 µM against HepG2) [1].
| Evidence Dimension | Anti-proliferative activity (IC50) against hepatoma cell lines |
|---|---|
| Target Compound Data | 3-Aryl-2-(2-thienyl)acrylonitrile derivative 1c: IC50 = 0.55 µM (HepG2), 0.32 µM (Huh-7) |
| Comparator Or Baseline | Sorafenib: IC50 = 2.73 µM (HepG2), 2.50 µM (Huh-7); 3-Pyridyl analog 2: IC50 = 6.26 µM (HepG2) |
| Quantified Difference | 1c is 5.0-fold more potent than sorafenib (HepG2) and 7.8-fold more potent (Huh-7); 1c is 11.4-fold more potent than the 3-pyridyl analog |
| Conditions | 48 h incubation in HepG2 and Huh-7 cells; VEGFR-2 enzymatic kinase assay |
Why This Matters
The superior potency and distinct kinase selectivity profile relative to sorafenib and heteroaromatic analogs justify the selection of 2,3-di(2-thienyl)acrylonitrile as a privileged scaffold for developing next-generation anti-hepatoma agents.
- [1] Goehringer, N., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. International Journal of Molecular Sciences, 22(5), 2243. View Source
